Cas no 56392-14-4 (Metoprolol Acid)

Metoprolol Acid 化学的及び物理的性質
名前と識別子
-
- Benzeneacetic acid,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-
- 4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetic acid
- 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid
- Atenolol acid
- H 117
- SL 77-010
- 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzeneacetic acid
- Metoprolol acid
- Atenolol impurity G (EP)
- H 117/04
- Benzeneacetic acid, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-
- AKOS027254660
- CHEMBL3544699
- UNII-Y6I8U8OX8P
- FT-0672384
- NS00000314
- 4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetic acid, analytical standard
- DTXSID70881080
- H117-04
- (4-[2-Hydroxy-3-(isopropylamino)propoxy]phenyl)acetic acid #
- 1215404-47-9
- 2-[4-[(2RS)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetic Acid
- 4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)benzeneacetic acid
- 2-[4-[(2RS)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetic Acid; Atenolol Imp. G (EP); Atenolol Related Compound C; Atenolol Impurity G
- CHEBI:83478
- {4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}acetic acid
- MFCD00437442
- (4-((2RS)-2-HYDROXY-3-((PROPAN-2-YL)AMINO)PROPOXY)PHENYL)ACETIC ACID
- Y6I8U8OX8P
- Atenolol Impurity G
- (2-Hydroxy-3-((1-methylethyl)amino)propoxy)benzeneacetic acid
- 4-[2-Hydroxy-3-[(1-Methylethyl)Amino]Propoxy]-Benzeneacetic Acid
- 4-(2-hydroxy-3-isopropylamino-propoxy)phenyla-cetic acid
- ATENOLOL IMPURITY G [EP IMPURITY]
- SCHEMBL6674480
- Atenolol impurity C
- [4-(2-Hydroxy-3-isopropylamino-propoxy)-phenyl]-acetic acid
- 56392-14-4
- 4-(2'-Hydroxy-3'-isopropylaminopropoxy)phenylacetic acid
- Q27156861
- AS-40196
- H 117-04
- A927933
- 2-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)aceticacid
- PUQIRTNPJRFRCZ-UHFFFAOYSA-N
- 4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetic acid, AldrichCPR
- CS-0137296
- 2-(4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)acetic acid
- 2-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)acetic acid
- DTXCID101022391
- (4-(2-hydroxy-3-(propan-2-ylamino)propoxy)phenyl)acetic acid
- ATENOLOL IMPURITY G (EP IMPURITY)
- Atenolol EP Impurity G
- Metoprolol Acid
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- MDL: MFCD00437442
- インチ: InChI=1S/C14H21NO4/c1-10(2)15-8-12(16)9-19-13-5-3-11(4-6-13)7-14(17)18/h3-6,10,12,15-16H,7-9H2,1-2H3,(H,17,18)CopyCopied
- InChIKey: PUQIRTNPJRFRCZ-UHFFFAOYSA-N
- ほほえんだ: CC(C)NCC(COc1ccc(cc1)CC(=O)O)OCopyCopied
計算された属性
- せいみつぶんしりょう: 267.14700
- どういたいしつりょう: 267.147
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 8
- 複雑さ: 262
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.8A^2
- 疎水性パラメータ計算基準値(XlogP): _1.5
じっけんとくせい
- 密度みつど: 1.159±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 174-176°C
- ふってん: 477.1±40.0 °C at 760 mmHg
- フラッシュポイント: 242.3±27.3 °C
- 屈折率: 1.539
- ようかいど: 微溶性(20 g/l)(25ºC)、
- PSA: 78.79000
- LogP: 1.44230
- じょうきあつ: 0.0±1.3 mmHg at 25°C
Metoprolol Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A019124989-5g |
[4-(2-Hydroxy-3-isopropylamino-propoxy)-phenyl]-acetic acid |
56392-14-4 | 95% | 5g |
$1568.32 | 2023-09-01 | |
1PlusChem | 1P00EDGX-1g |
Metoprolol acid |
56392-14-4 | 95% | 1g |
$2415.00 | 2025-02-27 | |
eNovation Chemicals LLC | Y1253674-10mg |
Metoprolol Acid |
56392-14-4 | 95% | 10mg |
$320 | 2025-02-18 | |
1PlusChem | 1P00EDGX-100mg |
Metoprolol acid |
56392-14-4 | 95% | 100mg |
$413.00 | 2025-02-27 | |
TRC | M338785-50mg |
Metoprolol Acid |
56392-14-4 | 50mg |
$ 917.00 | 2023-09-07 | ||
TRC | M338785-25mg |
Metoprolol Acid |
56392-14-4 | 25mg |
$515.00 | 2023-05-17 | ||
TRC | M338785-5mg |
Metoprolol Acid |
56392-14-4 | 5mg |
$ 170.00 | 2023-09-07 | ||
1PlusChem | 1P00EDGX-250mg |
Metoprolol acid |
56392-14-4 | 95% | 250mg |
$813.00 | 2025-02-27 | |
A2B Chem LLC | AG69841-10mg |
Metoprolol acid |
56392-14-4 | 95% | 10mg |
$287.00 | 2024-04-19 | |
A2B Chem LLC | AG69841-250mg |
Metoprolol acid |
56392-14-4 | 95% | 250mg |
$364.00 | 2024-04-19 |
Metoprolol Acid 関連文献
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Han Gao,Jeanne?M. LaVergne,Corey M. G. Carpenter,Raj Desai,Xu Zhang,Kimberly Gray,Damian E. Helbling,George F. Wells Environ. Sci.: Processes Impacts 2019 21 867
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Yue Xing,Yaochun Yu,Yujie Men Environ. Sci.: Water Res. Technol. 2018 4 1412
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David R. Johnson,Damian E. Helbling,Yujie Men,Kathrin Fenner Environ. Sci.: Water Res. Technol. 2015 1 272
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Susanne Kern,Rebekka Baumgartner,Damian E. Helbling,Juliane Hollender,Heinz Singer,Martin J. Loos,René P. Schwarzenbach,Kathrin Fenner J. Environ. Monit. 2010 12 2100
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Matthew Goss,Zhe Li,Michael S. McLachlan Environ. Sci.: Processes Impacts 2020 22 1006
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Vasile-Ion Iancu,Gabriel-Lucian Radu,Roxana Scutariu Anal. Methods 2019 11 4668
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Lina Yin,Ruixue Ma,Bin Wang,Honglin Yuan,Gang Yu RSC Adv. 2017 7 8280
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Michael A. Stravs,Francesco Pomati,Juliane Hollender Environ. Sci.: Processes Impacts 2017 19 822
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Malte Posselt,Anna Jaeger,Jonas L. Schaper,Michael Radke,Jonathan P. Benskin Environ. Sci.: Processes Impacts 2018 20 1716
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Vasile-Ion Iancu,Gabriel-Lucian Radu,Roxana Scutariu Anal. Methods 2019 11 4668
Metoprolol Acidに関する追加情報
Metoprolol Acid: A Comprehensive Overview
Metoprolol Acid, also known by its CAS number CAS No: 56392-14-4, is a critical compound in the field of pharmaceuticals, particularly within cardiovascular medicine. This compound is a beta-blocker, specifically a beta-adrenergic receptor blocker, which plays a pivotal role in the treatment of various cardiovascular conditions such as hypertension, angina pectoris, and heart failure. Its chemical structure and pharmacological properties make it a cornerstone in modern medicine.
The chemical structure of Metoprolol Acid is characterized by its ability to selectively block beta-1 adrenergic receptors, which are primarily located in the heart. This selective action ensures that the drug effectively reduces heart rate and blood pressure without significantly affecting other bodily systems that rely on beta-adrenergic activity, such as the airways or peripheral blood vessels. This selectivity is crucial for minimizing side effects and enhancing therapeutic efficacy.
Recent studies have highlighted the importance of Metoprolol Acid in managing post-myocardial infarction patients, where it has been shown to reduce mortality rates by improving cardiac function and preventing arrhythmias. Additionally, research into its pharmacokinetics has revealed that it undergoes extensive first-pass metabolism in the liver, leading to its conversion into active metabolites that contribute to its therapeutic effects.
In terms of clinical applications, Metoprolol Acid is widely prescribed for patients with chronic stable angina due to its ability to reduce myocardial oxygen demand and improve coronary blood flow. Moreover, its role in heart failure management has been validated through numerous clinical trials, demonstrating significant reductions in hospitalization rates and mortality.
The latest advancements in drug delivery systems have led to the development of extended-release formulations of Metoprolol Acid, which offer improved patient compliance and sustained therapeutic effects throughout the day. These innovations underscore the ongoing commitment to optimizing treatment outcomes for cardiovascular diseases.
In conclusion, Metoprolol Acid, with its CAS number CAS No: 56392-14-4, remains a vital component of cardiovascular therapy. Its selective beta-blockade mechanism, coupled with advancements in drug delivery, ensures that it continues to be a reliable and effective treatment option for millions of patients worldwide.
56392-14-4 (Metoprolol Acid) 関連製品
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- 51384-51-1(Metoprolol)
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